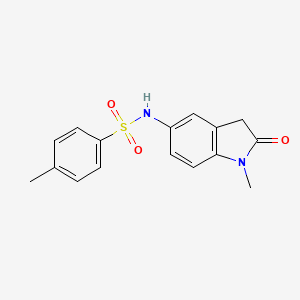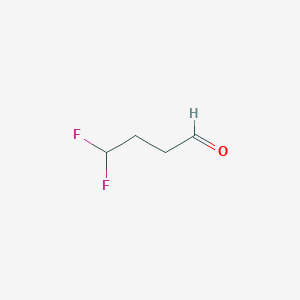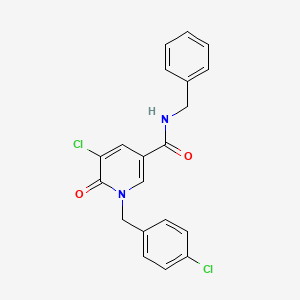![molecular formula C19H21NO3S B2427434 2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine CAS No. 2418732-35-9](/img/structure/B2427434.png)
2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an aziridine ring, a benzenesulfonyl group, and a cyclopropylmethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine typically involves multiple steps, starting with the preparation of the benzenesulfonyl phenoxy intermediate. This intermediate is then reacted with aziridine and cyclopropylmethyl reagents under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques for purification and quality control to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aziridine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the aziridine ring can undergo ring-opening reactions, leading to covalent modification of the target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[4-(Benzenesulfonyl)phenoxy]methyl]aziridine
- 1-(Cyclopropylmethyl)aziridine
- Benzenesulfonyl aziridine derivatives
Uniqueness
2-[[4-(Benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the benzenesulfonyl group and the cyclopropylmethyl group in the same molecule allows for versatile interactions and reactions, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[[4-(benzenesulfonyl)phenoxy]methyl]-1-(cyclopropylmethyl)aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-24(22,18-4-2-1-3-5-18)19-10-8-17(9-11-19)23-14-16-13-20(16)12-15-6-7-15/h1-5,8-11,15-16H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXCWZHDMAAKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2427352.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2427354.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2427357.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-nitrobenzamide](/img/structure/B2427358.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2427359.png)
![1-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2427366.png)

![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-5,7,9-trihy dro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2427368.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2427369.png)
![3-(3-chlorobenzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2427370.png)
![N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427371.png)

![3-(9H-carbazol-9-yl)-N'-[(1Z)-(3,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2427373.png)
